- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acidsEuropean Journal of Organic Chemistry, 2019, 2019(4), 732-741,
Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)

96886-56-5 structure
商品名:(2R)-2-amino-2-methyl-pent-4-enoic acid
(2R)-2-amino-2-methyl-pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-2-methylpent-4-enoic acid
- L-alpha-Allylalanine
- (2R)-2-amino-2-methylpent-4-enoic acid
- (R)-(+)-α-Allylalanine
- (R)-2-(2'-propylenyl) alanine
- (R)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
- alpha-methyl-D-Allylglycine
- H-alpha-All-L-Ala-OH
- (S)-2-Amino-2-methyl-4-pentenoic acid
- A-ALLYL-D-ALA
- AmbotzHAA5240
- D-A-ALLYLALANINE
- H-A-ALL-D-ALA-OH
- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
- (2R)-2-Azaniumyl-2-methylpent-4-enoate
- (R)-α-Allylalanine
- (2R)-2-amino-2-methyl-pent-4-enoic acid
- PS-12444
- AB04108
- AC-060
- (R)-(+)-
- CS-0089885
- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
- MFCD00153479
- A-Allylalanine
- SCHEMBL371079
- ALPHA-ALLYL-D-ALA
- (r)-alpha-allylalanine
- 96886-56-5
- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID00441959
- A-ALLYL-L-ALA
- AKOS016843850
- LT0126
- A inverted exclamation mark-Allyl-D-Ala
-
- MDL: MFCD00153479
- インチ: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
- InChIKey: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
- ほほえんだ: O=C([C@@](C)(CC=C)N)O
計算された属性
- せいみつぶんしりょう: 147.09000
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 226.2±33.0 °C at 760 mmHg
- フラッシュポイント: 90.6±25.4 °C
- 屈折率: 1.484
- PSA: 72.55000
- LogP: 1.00050
- じょうきあつ: 0.0±0.9 mmHg at 25°C
(2R)-2-amino-2-methyl-pent-4-enoic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
(2R)-2-amino-2-methyl-pent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0993621-1g |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$900 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0415-500MG |
(2R)-2-amino-2-methyl-pent-4-enoic acid |
96886-56-5 | 95% | 500MG |
¥ 2,204.00 | 2023-03-16 | |
abcr | AB259179-1 g |
(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€892.00 | 2023-06-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |
(R)-2-(2'-propylenyl)alanine |
96886-56-5 | >97% | 250mg |
1,188.00 | 2021-05-17 | |
Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$469 | 2021-06-09 | |
Cooke Chemical | S396879-100mg |
(R)-(+)-α-Allylalanine |
96886-56-5 | ≥98.0%(HPLC) | 100mg |
RMB 990.17 | 2025-02-21 | |
TRC | A014933-250mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
eNovation Chemicals LLC | Y1044305-100mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 100mg |
$80 | 2024-06-07 | |
abcr | AB259179-1g |
(R)-a-Allylalanine (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€842.20 | 2025-03-19 | ||
eNovation Chemicals LLC | Y0993621-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$300 | 2025-02-19 |
(2R)-2-amino-2-methyl-pent-4-enoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Amberlite IR 120
1.2 Reagents: Amberlite IR 120
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
リファレンス
- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal DerivativesJournal of the American Chemical Society, 2016, 138(1), 265-271,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
1.2 Reagents: Lithium diisopropylamide
1.3 -
リファレンス
- Study of a new asymmetric synthesis of α-amino acidsGaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
リファレンス
- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditionsTetrahedron, 2001, 57(13), 2491-2498,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acidsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids)Science of Synthesis, 2006, , 385-482,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanineJournal of the Chemical Society, 1988, (1988), 305-12,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
1.2 Reagents: Silica
リファレンス
- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen)Tetrahedron Letters, 2001, 42(45), 8093-8096,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
リファレンス
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliariesTetrahedron: Asymmetry, 2010, 21(24), 2956-2965,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Enantiospecific alkylations of alanineJournal of the Chemical Society, 1998, (1998), 257-264,
ごうせいかいろ 11
はんのうじょうけん
リファレンス
- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-dionesJournal of Organic Chemistry, 1990, 55(20), 5437-9,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
リファレンス
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
リファレンス
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehydeJournal of the Chemical Society, 1985, (1985), 171-2,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
1.2 -
リファレンス
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acidsJournal of Organic Chemistry, 2000, 65(21), 7041-7048,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexesKhimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
リファレンス
- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditionsHayastani Kimiakan Handes, 2005, 58(3), 65-73,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
リファレンス
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
ごうせいかいろ 18
はんのうじょうけん
リファレンス
- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagineTetrahedron, 1999, 55(34), 10413-10424,
(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester
- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester
- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester
- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-
(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
(2R)-2-amino-2-methyl-pent-4-enoic acid 関連文献
-
Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid

清らかである:99%
はかる:1g
価格 ($):236.0